2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid
CAS No.:
Cat. No.: VC18159144
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid -](/images/structure/VC18159144.png)
Specification
Molecular Formula | C22H21NO6 |
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Molecular Weight | 395.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid |
Standard InChI | InChI=1S/C22H21NO6/c24-20(25)19-10-27-13-22(29-19)11-23(12-22)21(26)28-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
Standard InChI Key | XXBIWGAZSXOIPH-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has a molecular formula of C₂₂H₂₁NO₆ and a molecular weight of 395.4 g/mol . Its structure integrates a spiro[3.5]nonane scaffold, where the 5,8-dioxa and 2-aza groups create a rigid bicyclic system. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] is attached to the nitrogen atom, while a carboxylic acid moiety at position 6 enhances reactivity for further conjugation (Table 1).
Table 1: Key Chemical Properties
Property | Value |
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CAS Number | 2751614-83-0 |
Molecular Formula | C₂₂H₂₁NO₆ |
Molecular Weight | 395.4 g/mol |
Density | Not Available |
Boiling/Melting Points | Not Available |
The spirocyclic architecture confers steric hindrance, stabilizing the molecule against premature deprotection during peptide synthesis .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound is achieved through a two-step protocol, as inferred from analogous methodologies in peptide chemistry :
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Fmoc Protection of Levodopa:
Levodopa (L-3,4-dihydroxyphenylalanine) reacts with Fmoc-N-hydroxysuccinimide ester under basic conditions (e.g., sodium bicarbonate) to form Fmoc-acyl levodopa. This step introduces the Fmoc group, which shields the amino functionality during subsequent reactions . -
Spirocyclization with 2,2-Dimethoxypropane:
Fmoc-acyl levodopa undergoes acetonide formation using 2,2-dimethoxypropane in tetrahydrofuran (THF) with pyridinium p-toluenesulfonate as a catalyst. This step generates the spiro[3.5]nonane system by forming a dioxolane ring, protecting the catechol moiety of levodopa .
Critical Reaction Conditions:
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Solvent: THF ensures solubility of intermediates.
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Catalyst: Pyridinium p-toluenesulfonate facilitates acid-catalyzed acetal formation.
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Yield: Reported yields range from 55% to 77% for analogous compounds .
Applications in Peptide and Pharmaceutical Chemistry
Role as a Protected Amino Acid
The compound’s primary application lies in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group, while the spirocyclic acetonide shields hydroxyl groups. This dual protection allows sequential deprotection and elongation of peptide chains without side reactions .
Advantages Over Linear Analogues
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Enhanced Stability: The spirocyclic structure resists racemization during coupling.
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Selective Deprotection: The acetonide group can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid), leaving the Fmoc group intact until final deprotection with piperidine .
Physicochemical and Spectroscopic Data
Spectral Characterization
While experimental data for this specific compound is limited, analogous Fmoc-protected spirocyclic derivatives exhibit:
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (carbonyl) and ~1250 cm⁻¹ (C-O-C).
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NMR: Distinct signals for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and spirocyclic methine groups (δ 4.0–5.0 ppm) .
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, THF) but poor in water.
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Storage: Stable at -20°C under inert atmospheres to prevent hydrolysis of the acetonide .
Industrial and Research Relevance
Scalability and Process Optimization
The two-step synthesis is amenable to large-scale production. Key optimizations include:
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Catalyst Loading: Reducing pyridinium p-toluenesulfonate to 0.2 equivalents minimizes side products.
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Workup Procedures: Ferric chloride washes remove unreacted levodopa, simplifying purification .
Emerging Applications
Recent patents highlight its utility in synthesizing dopamine analogs and neuroactive peptides, leveraging its rigid backbone to enforce specific conformations in target molecules .
Challenges and Future Directions
Limitations in Current Methods
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Yield Variability: The 55–77% yield range necessitates improved catalytic systems.
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Stereochemical Control: Ensuring enantiopurity during spirocyclization remains challenging.
Innovations in Catalysis
Future research may explore organocatalysts or enzymatic methods to enhance efficiency and selectivity.
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